3,5-Dibromo-2-hexylthiophene
CAS No.: 183960-83-0
Cat. No.: VC16843715
Molecular Formula: C10H14Br2S
Molecular Weight: 326.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183960-83-0 |
|---|---|
| Molecular Formula | C10H14Br2S |
| Molecular Weight | 326.09 g/mol |
| IUPAC Name | 3,5-dibromo-2-hexylthiophene |
| Standard InChI | InChI=1S/C10H14Br2S/c1-2-3-4-5-6-9-8(11)7-10(12)13-9/h7H,2-6H2,1H3 |
| Standard InChI Key | JNBJKPRIBRZUDY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=C(C=C(S1)Br)Br |
Introduction
Structural and Chemical Identity of 2,5-Dibromo-3-hexylthiophene
Molecular Architecture
2,5-Dibromo-3-hexylthiophene () features a thiophene ring substituted with bromine atoms at the 2 and 5 positions and a hexyl chain at the 3 position (Figure 1). This arrangement ensures regioregularity during polymerization, critical for electronic properties .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 326.09 g/mol | |
| Density | 1.521 g/mL at 25°C | |
| Storage Conditions | 2–8°C | |
| Canonical SMILES | CCCCCCC1=C(SC(=C1)Br)Br |
Synthesis and Reaction Kinetics
Bromination Mechanism
The synthesis begins with brominating 3-hexylthiophene using -bromosuccinimide (NBS) in dimethylformamide (DMF). Contrary to prior assumptions, NBS acts directly as an electrophile, attacking the 2-position first, followed by the 5-position . Tetrahydrofuran (THF) induces variable induction times, whereas DMF ensures consistent kinetics .
Kinetic Parameters
First-order kinetics govern both bromination steps:
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Monobromination (3-hexylthiophene → 2-bromo-3-hexylthiophene):
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Dibromination (2-bromo-3-hexylthiophene → 2,5-dibromo-3-hexylthiophene):
Table 2: Comparative Reaction Times
| Method | Temperature | Time | Yield |
|---|---|---|---|
| Batch (DMF) | 15°C → 30°C | 4–6 hours | 85% |
| Flow (DMF) | 15°C → 30°C | 40 minutes | 100% |
Flow Synthesis Advancements
Reactor Design
A low-cost, low-pressure flow reactor was developed to replace batch systems. The continuous flow process eliminates exothermic risks and achieves 100% conversion with no purification steps .
Space-Time Yield Optimization
Flow synthesis increases space-time yield by 1,356× over batch methods . Further improvements are achievable by adjusting reactant concentrations and reducing residence times.
Applications in Conductive Polymers
Polymerization to rrP3HT
2,5-Dibromo-3-hexylthiophene undergoes nickel-catalyzed Kumada coupling to form rrP3HT . Regioregularity >98% enhances charge carrier mobility, making it ideal for:
Future Research Directions
Scalability Challenges
While flow synthesis resolves batch limitations, scaling to industrial volumes requires addressing:
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Catalyst costs in polymerization.
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Long-term stability of rrP3HT under environmental stress.
Novel Functionalization
Introducing electron-deficient substituents could lower rrP3HT’s bandgap, enhancing infrared absorption for next-gen OPVs .
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